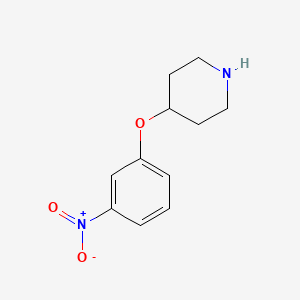

4-(3-Nitrophenoxy)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis and Mechanistic Inquiry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence has driven the development of numerous synthetic methodologies, making it a cornerstone of modern organic chemistry. nih.gov Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals. nih.govresearchgate.net

The significance of piperidine derivatives stems from several key aspects:

Synthetic Versatility : The piperidine skeleton can be synthesized through a wide array of chemical reactions, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, cycloadditions, and multicomponent reactions. nih.govwikipedia.org This flexibility allows chemists to create a vast library of substituted piperidines with diverse functionalities.

Pharmacokinetic Influence : The incorporation of a piperidine ring into a molecule can enhance its drug-like properties, such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

Role in Mechanistic Studies : Piperidine derivatives are frequently used as substrates in the development and investigation of new reaction mechanisms. For instance, they are employed in copper-catalyzed intramolecular C–H amination reactions to form complex nitrogen-containing structures. nih.govacs.org They are also used as bases in deprotection steps for solid-phase peptide synthesis and in the Stork enamine alkylation reaction. wikipedia.org

Broad Applications : Beyond pharmaceuticals, piperidine derivatives serve as vital chemical intermediates, corrosion inhibitors, specialized solvents, and research chemicals for synthesizing novel compounds. ijnrd.org

Contextualization of Nitroaromatic and Phenoxy Moieties in Contemporary Chemical Investigations

The functional groups attached to the piperidine core profoundly influence the final compound's properties. In 4-(3-nitrophenoxy)piperidine, the phenoxy and nitroaromatic moieties are of particular interest in contemporary research.

Phenoxy Moiety: The terminal phenoxy group is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its critical role in conferring biological activity. nih.govnih.govmdpi.com The introduction of this group can significantly alter a molecule's pharmacokinetic profile. mdpi.com Research has demonstrated that the phenoxy moiety is key for establishing crucial hydrophobic and π–π interactions with biological targets. mdpi.com Its presence is associated with a wide range of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and neurological effects. nih.govnih.gov

Nitroaromatic Moiety: Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are fundamental in both industrial and academic chemistry. nih.gov They are synthesized primarily through electrophilic nitration and serve as precursors for a multitude of products, including dyes, polymers, and explosives. nih.govscielo.br

In advanced research, nitroaromatic moieties are investigated for several reasons:

Synthetic Precursors : The nitro group is a versatile functional group that can be readily reduced to an amine, providing a gateway to a wide range of other functionalities. This transformation is fundamental in the synthesis of many pharmaceuticals, such as those containing indole (B1671886) or phenothiazine (B1677639) cores. nih.govprepchem.com

Bioreductive Applications : The low-oxygen environment (hypoxia) characteristic of solid tumors can facilitate the bioreduction of nitroaromatic compounds. This property is exploited in developing targeted cancer therapies where a non-toxic prodrug is selectively activated to a cytotoxic agent within the tumor. mdpi.com

Fluorescence Quenching and Imaging : The nitro group is a well-known fluorescence quencher. This effect can be leveraged to design "turn-on" fluorescent probes for imaging hypoxic conditions. In such systems, the probe is non-fluorescent until the nitro group is reduced in a low-oxygen environment, leading to a detectable fluorescent signal. mdpi.com

Rationale for the Advanced Academic Study of this compound

The specific structure of this compound makes it a compound of significant interest for advanced academic study. It serves as a bifunctional building block that combines the advantageous structural features of its constituent parts. The rationale for its investigation is multifaceted, focusing on its potential as a versatile intermediate in the synthesis of more complex, high-value molecules.

One key application area is in the development of targeted therapies. The HCl salt of this compound is classified as a "Protein Degrader Building Block," indicating its utility in synthesizing molecules like Proteolysis-Targeting Chimeras (PROTACs). calpaclab.com In this context, the piperidine moiety can act as a linker or a ligand for an E3 ubiquitin ligase, while the nitrophenoxy end can be modified to bind to a specific protein of interest.

The presence of the nitro group offers a strategic advantage. It can be carried through multiple synthetic steps and then reduced to an amine at a later stage. prepchem.com This amine can then be used for further elaboration, for example, to attach a linker or a targeting warhead. The meta position of the nitro group on the phenoxy ring influences the electronic properties and steric accessibility of the molecule, which can be fine-tuned for specific applications.

The combination of a piperidine ring, a phenoxy linker, and a reducible nitro group makes this compound a valuable tool for creating libraries of compounds for screening in drug discovery and chemical biology.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 586412-89-7 | biosynth.com |

| Molecular Formula | C₁₁H₁₄N₂O₃ | biosynth.com |

| Molecular Weight | 222.24 g/mol | biosynth.com |

| SMILES | C1CNCCC1OC2=CC=CC(=C2)N+[O-] | biosynth.com |

| CAS (HCl Salt) | 125043-83-6 | calpaclab.com |

| Molecular Formula (HCl Salt) | C₁₁H₁₅ClN₂O₃ | calpaclab.com |

| Molecular Weight (HCl Salt) | 258.7 g/mol | calpaclab.com |

Summary of Applications for Constituent Scaffolds

| Scaffold | Key Research Applications | References |

| Piperidine | Pharmaceutical building block, enhances pharmacokinetic properties, synthetic intermediate, catalyst, research chemical. | nih.govnih.govresearchgate.netijnrd.org |

| Phenoxy | Privileged scaffold in medicinal chemistry, modulates biological activity through hydrophobic/π-π interactions, precursor for diverse functionalization. | nih.govnih.govmdpi.com |

| Nitroaromatic | Precursor for amines via reduction, building block for dyes and polymers, bioreductive prodrug trigger (hypoxia), fluorescence quencher for imaging probes. | nih.govscielo.brmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSNPUXOGNMBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562898 | |

| Record name | 4-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586412-89-7 | |

| Record name | 4-(3-Nitrophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586412-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 4 3 Nitrophenoxy Piperidine

Comprehensive Spectroscopic Investigation of Molecular Architecture

A multi-faceted spectroscopic approach, integrating various nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques, provides a detailed picture of the molecular connectivity and conformational landscape of 4-(3-nitrophenoxy)piperidine in solution.

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation

NMR spectroscopy serves as a powerful tool for the unambiguous assignment of proton and carbon signals and for probing the conformational dynamics of the piperidine (B6355638) ring.

The piperidine ring in this compound exists predominantly in a chair conformation. This conformation is not static but undergoes a dynamic ring-flipping process between two energetically equivalent chair forms. Variable-temperature (VT) NMR studies are instrumental in probing the kinetics of this process. nih.gov At room temperature, the rate of this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

As the temperature is lowered, the rate of ring flipping decreases. At the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to merge into a single broad peak. Below this temperature, the exchange becomes slow enough to resolve distinct signals for the axial and equatorial protons of the piperidine ring. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated using the Eyring equation. For similar 4-substituted piperidines, these energy barriers are typically in the range of 10-12 kcal/mol. nih.gov

Table 1: Hypothetical Variable-Temperature NMR Data for Piperidine Ring Protons of this compound

| Temperature (K) | Appearance of H2/H6 Signals | Exchange Rate (k, s⁻¹) | ΔG‡ (kcal/mol) |

| 298 | Sharp, averaged singlet | Fast | - |

| 250 (Tc) | Broad singlet (coalescence) | ~220 | 11.5 |

| 220 | Two broad, distinct signals | Slow | - |

| 190 | Two sharp, distinct doublets | Very Slow | - |

Note: This data is illustrative and based on typical values for 4-substituted piperidines.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting each proton to the carbon it is attached to, allowing for the definitive assignment of the piperidine and nitrophenoxy ring carbons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton at C4 of the piperidine ring would show a correlation to the carbon of the nitrophenoxy ring attached to the ether oxygen, confirming the connectivity between the two ring systems. Correlations between the aromatic protons and other aromatic carbons would help in assigning the substitution pattern of the nitrophenoxy ring. crystallography.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can confirm the chair conformation of the piperidine ring by showing correlations between axial-axial and axial-equatorial protons. For example, a strong NOE would be expected between the axial protons at C2 and C6. ymdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Piperidine C2/C6 | ~3.1 (eq), ~2.7 (ax) | ~45 | H2/H6 → C3/C5, C4 | H2ax ↔ H6ax, H2ax ↔ H3ax |

| Piperidine C3/C5 | ~2.0 (eq), ~1.6 (ax) | ~30 | H3/H5 → C2/C6, C4 | H3ax ↔ H5ax, H3ax ↔ H4ax |

| Piperidine C4 | ~4.5 | ~75 | H4 → C3/C5, C(aromatic)-O | H4ax ↔ H3ax/H5ax |

| Nitrophenoxy C1' | - | ~158 | - | - |

| Nitrophenoxy C2' | ~7.8 | ~115 | H2' → C4', C6', C(aromatic)-O | H2' ↔ H6' |

| Nitrophenoxy C3' | - | ~149 | - | - |

| Nitrophenoxy C4' | ~7.5 | ~122 | H4' → C2', C6', C5' | H4' ↔ H5' |

| Nitrophenoxy C5' | ~7.3 | ~130 | H5' → C3', C1', C4' | H5' ↔ H4', H6' |

| Nitrophenoxy C6' | ~7.9 | ~118 | H6' → C2', C4', C(aromatic)-O | H6' ↔ H2', H5' |

Note: Chemical shifts are estimations based on analogous structures. Actual values may vary.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the molecule. For this compound, two distinct ¹⁵N signals are expected: one for the piperidine nitrogen and one for the nitro group nitrogen.

The chemical shift of the piperidine nitrogen is sensitive to its hybridization and substitution. In its free base form, the ¹⁵N chemical shift is expected to be in the typical range for secondary amines. Upon protonation, a significant downfield shift would be observed due to the change in the electronic environment.

The nitro group nitrogen exhibits a chemical shift in a distinct region, typically far downfield. mdpi.com The exact chemical shift can provide insights into the degree of conjugation and electronic effects within the nitrophenoxy moiety.

Table 3: Estimated Nitrogen-15 NMR Chemical Shifts

| Nitrogen Atom | Estimated ¹⁵N Chemical Shift (ppm, relative to CH₃NO₂) |

| Piperidine (-NH-) | ~ -330 to -350 |

| Nitro (-NO₂) | ~ -5 to -15 |

Note: These are approximate values based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Theoretical Correlation

Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The vibrational frequencies can be correlated with theoretical calculations, often using density functional theory (DFT), to provide a more detailed assignment of the vibrational modes. researchgate.net

Key expected vibrational bands include:

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring are observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group gives rise to two strong and characteristic absorption bands: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. spectroscopyonline.com

C-O-C Stretch: The aryl-alkyl ether linkage will exhibit a strong C-O-C stretching vibration, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the nitrophenyl ring.

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

Solid-State Structural Characterization via X-ray Crystallography for Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, reveals key structural features that can be extrapolated. nih.gov

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial 3-nitrophenoxy group |

| Key Intermolecular Interactions | N-H···O or N-H···N hydrogen bonds, C-H···O interactions, π-π stacking |

| Dihedral Angle (Piperidine-Nitrophenyl) | 40-60° |

Note: These parameters are based on trends observed in similar molecular structures.

Reactivity and Chemical Transformations of 4 3 Nitrophenoxy Piperidine

Redox Chemistry of the Nitroaromatic Moiety

The nitrophenyl group is the most reactive site for redox transformations in the molecule.

The reduction of the nitro group to an amino group is a common and pivotal transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity. The resulting 4-(3-aminophenoxy)piperidine is a key precursor for further derivatization.

Standard reduction methods are effective for this conversion. Catalytic hydrogenation is a widely used technique, often employing catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. acs.org For instance, the reduction can be carried out using hydrogen gas or transfer hydrogenation agents like hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. isuct.ru Other reducing agents, such as sodium borohydride (B1222165) in the presence of zinc chloride, have also been utilized to achieve this transformation, sometimes in a one-pot reaction that also reduces the aromatic ring. google.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst System | Description |

|---|---|

| H₂/Pd-C | A standard and efficient method for the reduction of nitroarenes. acs.org |

| Raney Ni/Hydrazine Hydrate | Effective for the reduction of N-phenyl azacrown ethers. isuct.ru |

| Zinc Powder/HCl | Can be used for the reduction of nitrophenyl groups to either hydroxylamines or amines depending on conditions. acs.org |

| NaBH₄/ZnCl₂ | A milder reducing system that can be used for the reduction of both a nitro group and a pyridine (B92270) ring simultaneously. google.com |

While reduction is more common, the nitrophenyl group can theoretically undergo oxidation. However, specific examples for 4-(3-nitrophenoxy)piperidine are not prevalent in the literature. Generally, oxidation of nitrophenyl groups is challenging and can lead to the formation of nitroso or other oxidized nitro derivatives under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The presence of the piperidine (B6355638) and ether functionalities may complicate such reactions, potentially leading to side reactions or degradation of the molecule. In some complex heterocyclic systems containing a nitrophenyl group, it has been suggested that the group can participate in redox reactions that generate reactive oxygen species.

Substitution Reactions on the Piperidine Ring and Aromatic System

Both the piperidine ring and the aromatic system can undergo substitution reactions, providing pathways to a diverse range of derivatives.

Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes reactions such as N-alkylation and N-acylation. For example, it can be reacted with alkyl halides or subjected to reductive amination with aldehydes to introduce substituents on the nitrogen atom. nih.gov Acylation with acyl chlorides or chloroformates, like 4-nitrophenyl chloroformate, can form amides or carbamates, respectively. nih.gov These reactions are fundamental for building more complex molecular architectures. beilstein-journals.org

Aromatic System: The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. This facilitates the displacement of a suitable leaving group on the ring by nucleophiles. researchgate.net While the parent compound lacks a leaving group other than the piperidinoxy moiety itself, analogous structures like 1-fluoro-4-nitrobenzene (B44160) readily react with piperidine to form N-(4-nitrophenyl)piperidine. isuct.ru The kinetics of such SNAr reactions are influenced by the leaving group and the solvent. rsc.org Electrophilic substitution on the nitrophenyl ring is generally disfavored due to its electron-deficient nature.

Derivatization Strategies for Analog Synthesis and Exploration

This compound serves as a valuable starting material for creating libraries of chemical analogs for various research applications. mdpi.com The primary strategies involve modifications at the piperidine nitrogen and transformations of the nitro group.

The transformation of this compound derivatives can lead to the formation of more complex heterocyclic systems. After reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can undergo a variety of cyclization reactions. For example, the amino group can be part of the formation of fused heterocyclic systems like benzimidazoles or quinazolines. researchgate.net The piperidine moiety itself can be a scaffold for constructing bicyclic or spirocyclic systems. The synthesis of complex heterocycles often involves multi-step sequences, including metal-catalyzed cross-coupling reactions or cyclization reactions following initial derivatization. acs.orgaablocks.com

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-4-(3-nitrophenoxy)piperidine |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | N-Alkyl-4-(3-nitrophenoxy)piperidine nih.gov |

| N-Acylation | Acyl Chloride, Base | N-Acyl-4-(3-nitrophenoxy)piperidine |

| Nitro Reduction | H₂, Pd/C | 4-(3-Aminophenoxy)piperidine |

| Urea (B33335) Formation | Isocyanate | N-Aryl/Alkyl Urea nih.gov |

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic studies on reactions involving piperidine and nitrophenyl derivatives provide insight into the underlying reaction mechanisms. The aminolysis of nitrophenyl esters and related compounds by piperidine has been a subject of detailed investigation. acs.orgresearchgate.netnih.gov

These studies often reveal a multi-step mechanism involving the formation of a tetrahedral intermediate. nih.gov For example, the reaction of nitrophenyl acetates or thionocarbonates with secondary amines like piperidine can proceed through a zwitterionic tetrahedral intermediate (T±). acs.orgnih.gov The rate of these reactions and the stability of the intermediate are influenced by several factors:

The position of the nitro group: A nitro group at the 4-position has a stronger electron-withdrawing effect than one at the 3-position, making the reaction center more electrophilic and thus increasing the rate of nucleophilic attack. nih.gov

The nature of the nucleophile and leaving group: The basicity of the amine and the stability of the leaving group significantly affect the reaction rates. rsc.orgacs.org

Solvent effects: The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states. researchgate.net

Kinetic isotope effect studies, using deuterated piperidine, have also been employed to probe the rate-determining step of these substitution reactions. rsc.org For some SNAr reactions, the breakdown of the intermediate complex to form products is the slow step, which can be catalyzed by a second molecule of the amine acting as a base. rsc.org

Analysis of Reaction Intermediates (e.g., Meisenheimer Complexes)

Computational studies on related systems, such as the reaction of substituted nitropyridines with piperidine, provide insights into the formation and stability of Meisenheimer complexes. researchgate.net These studies suggest that the reaction proceeds through the initial attack of the nucleophile on the substrate to yield a Meisenheimer complex intermediate. researchgate.net This intermediate is often stabilized by factors such as hydrogen bonding. researchgate.net For instance, in the uncatalyzed reaction pathway of similar SNAr reactions, the decomposition of the Meisenheimer complex can be the rate-limiting step. researchgate.net

The presence of the nitro group is crucial for the formation and stabilization of the Meisenheimer complex. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the anionic intermediate, thereby increasing its stability. cymitquimica.com The formation of Meisenheimer complexes is not always transient; in some cases, particularly with highly electron-deficient arenes, these complexes can be stable enough to be isolated and characterized. rsc.org The study of these intermediates provides valuable information about the reaction pathway, distinguishing between a stepwise mechanism, which involves the formation of a distinct Meisenheimer complex, and a concerted mechanism where bond formation and bond breaking occur simultaneously. rsc.orgfrontiersin.org

Research on nitroaromatic compounds has shown that the formation of Meisenheimer complexes can be observed and studied using various analytical techniques. nih.gov For example, the reaction of certain nitroaromatic compounds with a reducing agent like sodium borohydride can lead to the formation of a colored solution characteristic of a Meisenheimer complex. nih.gov The intensity and rate of color formation can provide qualitative information about the stability and ease of formation of the complex. nih.gov

Influence of Solvent and Catalyst on Reaction Pathways

The course and efficiency of chemical transformations involving this compound are highly dependent on the choice of solvent and the presence or absence of a catalyst. These factors can influence reaction rates, yields, and even the nature of the products formed.

Solvent Effects:

The solvent plays a multifaceted role in the reactivity of piperidine derivatives. The conformational flexibility of the piperidine ring can be influenced by the solvent, which in turn affects its reactivity and the kinetics of the reaction. scbt.com In nucleophilic aromatic substitution reactions, the solvent can stabilize the transition states and intermediates, including the Meisenheimer complex. Polar solvents are generally preferred for SNAr reactions as they can solvate the charged intermediates, thereby lowering the activation energy.

For instance, in the synthesis of N-arylated piperidines, various solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetonitrile (B52724) have been employed. tandfonline.com DMSO, a polar aprotic solvent, is frequently used and has been shown to be effective in promoting C-N cross-coupling reactions. tandfonline.com In some cases, a mixture of solvents, like DMSO-H₂O, has been utilized to achieve good yields. tandfonline.com The choice of solvent can also be critical for optimizing reaction times; for example, reactions performed in dichloromethane (B109758) have been observed to proceed faster than in dichloroethane or ethanol in certain multicomponent reactions. researchgate.net

Catalyst Influence:

Catalysts are often employed to enhance the rate and selectivity of reactions involving piperidine derivatives. Both metal-based and non-metal catalysts have been utilized in the synthesis and transformation of related compounds.

In the context of N-arylation of piperidines, copper and nickel-based catalysts are commonly used. tandfonline.com For example, Ullman coupling reactions using a copper catalyst and a ligand can facilitate the C-N bond formation between piperidine and aryl halides. tandfonline.com The choice of catalyst and ligand system can significantly impact the reaction efficiency, with some systems achieving high yields under specific temperature and solvent conditions. tandfonline.com Nickel-based catalysts have also been shown to be effective for N-arylation reactions, sometimes proceeding at room temperature. tandfonline.com

In some synthetic procedures, the presence of a catalyst is crucial for the reaction to proceed at a reasonable rate. For example, in the synthesis of some disubstituted piperidines, a test reaction without a catalyst resulted in only a trace amount of product, even after extended reaction times and elevated temperatures. researchgate.net Conversely, some reactions involving piperidine derivatives can be carried out efficiently without a catalyst, relying on thermal conditions to drive the transformation. beilstein-journals.orgrsc.org This catalyst- and solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic and expensive catalysts. rsc.org

Computational and Theoretical Studies on 4 3 Nitrophenoxy Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of molecular properties from first principles. For a molecule such as 4-(3-Nitrophenoxy)piperidine, these methods elucidate its electronic structure, stability, and potential reaction sites.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized molecular geometry, bond lengths, bond angles, and other electronic properties of organic molecules. researchgate.net For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms.

The optimized geometry would likely show the piperidine (B6355638) ring adopting a stable chair conformation. The calculations would provide precise bond lengths (in Ångströms) and bond angles (in degrees) for the entire molecule. For instance, studies on similar piperidine derivatives confirm that DFT calculations can accurately reproduce structural parameters that are in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) for a Phenoxy-Piperidine Analog (Note: This table is illustrative, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ether) | ~1.37 Å |

| C-N (piperidine) | ~1.46 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-O-C (ether) | ~118° |

| O-N-O (nitro) | ~124° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. nih.gov

The energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and piperidine moieties, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl ring. The presence of the nitro group is expected to lower the LUMO energy significantly, making the molecule a good electron acceptor.

Table 2: Representative Frontier Molecular Orbital Properties for a Nitrophenyl-Piperidine Analog (Note: This table is illustrative, as specific data for this compound is not available in the cited literature.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -2.3 eV |

From these energies, global reactivity descriptors like chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.gov

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory for a Nitrophenyl-Piperidine Analog (Note: This table is illustrative, as specific data for this compound is not available in the cited literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C)arom | ~ 25-35 |

| LP (N) | σ* (C-H) | ~ 5-10 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. It plots the electrostatic potential onto the molecule's electron density surface, indicating sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would show negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the nitro group and the ether linkage. These regions are susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be found around the hydrogen atoms of the piperidine ring's N-H group and the aromatic ring, indicating sites for potential nucleophilic attack.

Conformational Analysis and Energy Landscape Mapping

The piperidine ring is not planar and can exist in several conformations, most notably the chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformer and map the energy landscape associated with the interconversion between different forms. acs.org For piperidine and its derivatives, the chair conformation is overwhelmingly the most stable. acs.org

In this compound, the chair conformation would be the ground state. Two distinct chair conformers are possible, depending on whether the 3-nitrophenoxy substituent is in an axial or equatorial position. Computational studies on similar substituted piperidines consistently show a strong preference for the substituent to occupy the equatorial position to minimize steric hindrance. A potential energy surface scan, performed by systematically varying key dihedral angles, would map the energy barriers for ring inversion and rotation around the C-O ether bond.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility in a simulated physiological environment (e.g., in a water box). researchgate.net

For this compound, an MD simulation could track the stability of the lowest-energy chair conformation, observe fluctuations in bond lengths and angles, and monitor the rotation of the phenoxy group. Key analyses from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the analysis of hydrogen bonding interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a dynamic system.

In Silico Interaction Studies and Molecular Docking

In the realm of modern drug discovery and molecular pharmacology, computational methods serve as a powerful tool to predict and analyze the interactions between small molecules and biological macromolecules. In silico techniques, particularly molecular docking, are instrumental in elucidating the potential binding modes of ligands like this compound with various biological targets such as enzymes and receptors. smolecule.comclinmedkaz.org These computational simulations provide critical insights into the non-covalent interactions that govern the formation of a stable ligand-receptor complex, guiding the rational design of more potent and selective therapeutic agents. researchgate.netnih.gov Molecular docking algorithms explore the conformational space of both the ligand and the protein's active site to predict the most favorable binding geometry and estimate the strength of the interaction, often represented as a docking score. nih.gov

Prediction of Binding Modes with Biological Macromolecules

While specific molecular docking studies exclusively featuring this compound are not extensively detailed in peer-reviewed literature, the binding behavior of this compound can be predicted by analyzing studies on structurally analogous molecules containing piperidine and nitrophenyl moieties. researchgate.netnih.govnih.gov These studies reveal common interaction patterns that are likely to be relevant for this compound.

The key structural features of this compound that would dictate its binding mode are the piperidine ring, the ether linkage, and the 3-nitrophenyl group. Each of these can participate in specific types of interactions within a protein's binding pocket.

Piperidine Ring: This saturated heterocycle is a common scaffold in medicinal chemistry. nih.gov In a binding pocket, the piperidine ring typically engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues. Docking studies of similar piperidine-containing compounds have shown these rings making alkyl interactions with residues such as Proline and Isoleucine. researchgate.net The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, which is a critical feature for anchoring the ligand in the active site. researchgate.net

3-Nitrophenyl Group: The aromatic nature of the nitrophenyl ring allows for various aromatic interactions. A prominent interaction observed for a 3-nitrophenyl group in a related compound was a pi-pi T-shaped interaction with the aromatic side chain of Phenylalanine (Phe34). researchgate.net The nitro group itself is a strong electron-withdrawing group and a polar feature. Its oxygen atoms can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor residues in the protein. niscpr.res.in The nitro group can also participate in electrostatic interactions that stabilize the complex.

Ether Linkage: The oxygen atom in the phenoxy-piperidine linkage is a potential hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups on amino acid side chains or the protein backbone.

Potential biological targets for piperidine derivatives are diverse and include enzymes like Dihydrofolate reductase (DHFR) and cholinesterases, as well as various G-protein coupled receptors (GPCRs) and sigma receptors. researchgate.netnih.govnih.gov The specific interactions of this compound would ultimately depend on the unique topology and amino acid composition of the target's binding site.

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Piperidine Ring | Hydrophobic/Alkyl Interactions | Proline, Isoleucine, Leucine, Valine, Alanine |

| Piperidine Nitrogen | Hydrogen Bonding (Acceptor or Donor if protonated) | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| 3-Nitrophenyl Ring | π-π Stacking (T-shaped or Parallel-displaced) | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Nitro Group Oxygens | Hydrogen Bonding (Acceptor), Electrostatic Interactions | Arginine, Lysine, Serine, Asparagine, Glutamine |

| Ether Oxygen | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

Free Energy Perturbation Studies for Binding Affinity Prediction

Beyond the qualitative predictions offered by molecular docking, more rigorous and quantitative methods are employed to predict the binding affinity of a ligand to its target. Free Energy Perturbation (FEP) is a powerful computational technique rooted in statistical mechanics that calculates the relative binding free energy (ΔΔG) between two similar ligands. nih.govresearchgate.net This method provides a more accurate estimation of binding affinity compared to docking scores because it accounts for the dynamic nature of the protein and solvent effects. mdpi.com

FEP calculations are based on creating a non-physical, or "alchemical," pathway to computationally transform one molecule into another (e.g., ligand A into ligand B) within the context of the protein's binding site and separately in solution. livecomsjournal.org By calculating the free energy change for this transformation in both environments, the relative binding free energy can be determined via a thermodynamic cycle. This allows researchers to predict, for instance, how a specific chemical modification to this compound—such as altering the substitution pattern on the phenyl ring—would affect its binding potency.

While no specific FEP studies have been published for this compound, the methodology would be highly applicable in a lead optimization program. For example, FEP could be used to:

Guide Structural Modifications: Predict whether substituting the nitro group at the 3-position with other functional groups (e.g., amino, cyano, or halogen) would result in a more favorable binding affinity.

Assess Positional Isomers: Quantify the binding affinity difference between this compound and its isomers, such as 4-(2-Nitrophenoxy)piperidine or 4-(4-Nitrophenoxy)piperidine, to understand the structural requirements for optimal binding.

Validate Binding Poses: Help confirm the most likely binding orientation of a ligand when docking produces multiple plausible poses. researchgate.net

FEP is computationally demanding and requires significant resources, as it relies on extensive molecular dynamics (MD) simulations to ensure adequate sampling of conformational states. mdpi.com The accuracy of FEP predictions is highly dependent on the quality of the force field used to describe the molecular interactions and the extent of the sampling. chemrxiv.org Despite these challenges, FEP has become an increasingly valuable and reliable tool in academic and industrial drug discovery for optimizing the binding affinity of drug candidates. researchgate.net

| Concept | Description | Hypothetical Application for this compound |

|---|---|---|

| Thermodynamic Cycle | A closed loop of physical and non-physical ("alchemical") transformations used to calculate a state function change (ΔΔG) that is difficult to measure directly. | Calculating the binding affinity difference between this compound and a proposed new derivative (e.g., 4-(3-Aminophenoxy)piperidine). |

| Alchemical Transformation | A computational process where the atoms and parameters of a starting molecule are gradually changed into those of a target molecule over many small steps (λ windows). | "Mutating" the nitro group of the parent compound into an amino group in silico to predict the effect on binding. |

| Relative Binding Free Energy (ΔΔG) | The difference in binding free energy between two ligands, providing a quantitative prediction of their relative potencies. | A negative ΔΔG would predict that the new derivative binds more tightly to the target protein than this compound. |

| Molecular Dynamics (MD) | Simulations that calculate the trajectory of atoms and molecules over time, allowing for the exploration of conformational changes and solvent effects. | Ensuring that the protein-ligand system is adequately sampled in all relevant conformations during the alchemical transformation. |

Mechanistic Investigations of Biological Activities in Vitro / in Silico

Antimicrobial Activity: In Vitro Inhibition of Bacterial Growth

The antimicrobial properties of piperidine (B6355638) derivatives have been a significant area of interest. Research has shown that the presence of both electron-donating and electron-withdrawing groups on the piperidine ring can enhance antibacterial activity. Specifically, a nitro substitution on the phenyl ring of a piperidine derivative has been shown to result in strong inhibition against various bacterial species, indicating considerable antibacterial potential. mdpi.com While many piperidine derivatives exhibit some level of antibacterial activity, the specific efficacy can be influenced by the other functional groups present in the molecule. acs.orgnih.govacs.org

Studies on related nitro-substituted piperidine compounds have demonstrated their effectiveness against a range of bacteria. mdpi.comnih.gov For instance, certain piperidine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and replication. nih.govresearchgate.net

Below is a table summarizing the antimicrobial activity of various piperidine derivatives against different bacterial strains.

| Compound Type | Bacterial Strain(s) | Activity Level | Reference(s) |

| Nitro-substituted piperidine derivative | Various bacterial species | Strong inhibition | mdpi.com |

| Piperidine derivatives | General bacteria | Effective inhibition | |

| Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines | In vitro antibacterial screening | Screened | acs.org |

| Nicotinic acid benzylidene hydrazide derivatives with nitro substituents | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active among tested derivatives | nih.gov |

| Pyrazole derivatives | Gram +ve and Gram -ve bacteria, C. albicans | Excellent activity | acs.org |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent bactericidal agent | mdpi.com |

| Benzothiazole inhibitors | Enterococcus faecalis, Enterococcus faecium, MDR Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae | Excellent broad-spectrum activity | nih.gov |

| 4-piperidine-based thiosemicarbazones | Bacillus pasteurii (urease inhibition) | Potent inhibition | researchgate.netresearchgate.net |

Modulation of Dopaminergic Signaling Pathways: In Vitro Receptor Interaction

Dopaminergic signaling pathways are crucial for regulating movement, cognition, and reward. mdpi.com Dopamine (B1211576) receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.govfrontiersin.org D1-like receptors typically couple to Gαs/olf-proteins, leading to increased adenylyl cyclase activity and cAMP production, while D2-like receptors couple to inhibitory Gαi/o-proteins, which decrease cAMP levels. nih.govfrontiersin.org

The nigrostriatal pathway, which originates in the substantia nigra pars compacta and projects to the dorsal striatum, is a key dopamine pathway involved in motor control. mdpi.comkcl.ac.uk Alterations in this pathway are implicated in Parkinson's disease. kcl.ac.uk Piperidine derivatives have been investigated for their ability to modulate these pathways. acs.orgunisi.it For instance, some piperidine-based compounds have shown high affinity for dopamine receptors, acting as antagonists. nih.gov The interaction of these compounds with dopamine receptors can influence downstream signaling cascades, suggesting their potential therapeutic application in neurological disorders. mdpi.comnih.gov

The table below details the interaction of piperidine derivatives with dopaminergic signaling pathways.

| Compound/System | Receptor/Pathway | Effect | Reference(s) |

| Piperidine-based ligands | Histamine (B1213489) H3 and Sigma-1 Receptors | High affinity, potential analgesic activity | acs.orgunisi.it |

| Piperidine antagonists | Dopamine D4 Receptor | Potential for glioblastoma treatment | nih.gov |

| General Dopaminergic System | D1-like and D2-like receptors | Modulation of cAMP levels | nih.govfrontiersin.org |

| Nigrostriatal Pathway | Dopaminergic neurons | Regulation of motor control | mdpi.comkcl.ac.uk |

Enzyme Inhibition Studies: In Vitro Assessment (e.g., Endocannabinoid Hydrolases)

The endocannabinoid system, which includes the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), plays a role in regulating pain, inflammation, and mood. nih.govdovepress.com These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govepa.gov Piperidine and piperazine (B1678402) carbamates have emerged as a promising class of inhibitors for these enzymes. nih.govepa.gov

Specifically, piperidine carbamates have been shown to be potent and selective inhibitors of MAGL. nih.gov For example, the compound JZL184, a piperidine carbamate, irreversibly inhibits MAGL through carbamoylation of the enzyme's catalytic serine. nih.gov This inhibition leads to an increase in 2-AG levels in the brain, producing cannabinoid-like behavioral effects. nih.govnih.gov The structure of these inhibitors can be fine-tuned to achieve selectivity for either MAGL or dual inhibition of both MAGL and FAAH. nih.govepa.gov

The following table summarizes the inhibitory activity of piperidine derivatives on endocannabinoid hydrolases.

| Compound Class | Target Enzyme(s) | Mechanism/Effect | Reference(s) |

| Piperidine/piperazine carbamates | MAGL and FAAH | Inhibition, raising endocannabinoid levels | nih.govepa.gov |

| JZL184 (a piperidine carbamate) | MAGL | Irreversible inhibition, >100-fold selectivity over FAAH | nih.gov |

| Piperidine carbamates | MAGL | Selective inhibition | mdpi.com |

| General Endocannabinoid Hydrolase Inhibitors | MAGL and FAAH | Potential as anxiolytic drugs | dovepress.com |

Antioxidant and Free Radical Scavenging Potential (In Vitro)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause oxidative damage to cells, contributing to various diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. d-nb.info Piperidine derivatives have been investigated for their antioxidant properties. irjpms.commdpi.com Studies have shown that substitutions on the piperidine ring, including hydroxyl, methoxy, and nitro groups, can confer good antioxidant activities. irjpms.com

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov For instance, piperine, a well-known piperidine alkaloid, has been shown to be a potent scavenger of superoxide (B77818) radicals. nih.gov Some synthesized piperidine derivatives have demonstrated significant scavenging activity against both DPPH and superoxide anion radicals. nih.gov

The table below presents data on the antioxidant and free radical scavenging activities of piperidine derivatives.

| Compound/Extract | Assay | Result | Reference(s) |

| Piperidine derivatives with hydroxyl, methoxy, nitro, and alkyl groups | General antioxidant activity | Good antioxidant activities | irjpms.com |

| Piperine | DPPH and superoxide radical scavenging | Potent superoxide scavenger, IC50 of 1.82 mM | nih.gov |

| Synthesized piperidine derivatives | DPPH and superoxide anion radical scavenging | Significant scavenging abilities | nih.gov |

| Extracts of Monodora myristica (containing polyphenols) | DPPH, OH•, NO•, and ABTS• radical scavenging | Dose-dependent inhibitory potential | d-nb.info |

| Piperidine derivatives | General antioxidant activity | Mentioned as a known biological property | mdpi.com |

Anti-inflammatory Activity (In Vitro Models)

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in many diseases. Piperidine derivatives have been shown to possess anti-inflammatory properties. irjpms.comscielo.org.mxtandfonline.com In vitro models, such as the inhibition of protein denaturation and the stabilization of human red blood cell (HRBC) membranes, are used to assess this activity. irjpms.com

Certain chalcone (B49325) and piperidine derivatives have exhibited significant anti-inflammatory effects in these models. irjpms.com For example, some synthesized piperidine derivatives have shown potent activity, in some cases exceeding that of the standard drug indomethacin. irjpms.com The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators.

The table below summarizes the in vitro anti-inflammatory activity of piperidine derivatives.

| Compound Type | In Vitro Model | Activity Level | Reference(s) |

| Chalcone and Piperidine derivatives | Protein denaturation and HRBC membrane stabilization | Significant anti-inflammatory activity | irjpms.com |

| Piperlotines (piperidine amides) | TPA-induced mouse ear edema | Edema inhibition ranging from 31.68% to 52.02% | scielo.org.mx |

| Piperidones | General anti-inflammatory activity | Reported as a known biological activity | tandfonline.com |

| Morpholine capped β-lactam derivatives | Not specified, but evaluated for anti-inflammatory activity | Evaluated | researchgate.net |

Analgesic Activity: Mechanistic Insights from In Vitro and In Silico Studies

Piperidine derivatives have long been recognized for their analgesic properties. researchgate.netnih.gov In vitro and in silico studies have provided insights into the mechanisms underlying this activity. Molecular docking studies, for example, can predict the binding affinity of these compounds to relevant biological targets, such as opioid receptors and cyclooxygenase (COX) enzymes. researchgate.netnih.gov

One study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol and found that they exhibited significant analgesic effects. researchgate.net The most active compound in this series showed interactions with the opioid receptor in docking studies, with the nitro group playing a key role in the binding. researchgate.net Other studies have focused on the dual inhibition of histamine H3 and sigma-1 receptors by piperidine-based ligands as a novel approach to pain management. acs.orgunisi.it

The following table details the findings from in vitro and in silico studies on the analgesic activity of piperidine derivatives.

| Compound/System | Target/Method | Key Finding | Reference(s) |

| Derivatives of 4-(4'-bromophenyl)-4-piperidinol | Opioid receptor (in silico docking) | Nitro group interaction with ARG 573 | researchgate.net |

| Dual Piperidine-Based Ligands | Histamine H3 and Sigma-1 Receptors | High affinity, broad-spectrum analgesic activity | acs.orgunisi.it |

| 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid | COX-2 (in silico) | High binding affinity | nih.gov |

| 4(1-pyrrolidinyl) piperidine analogs | Tail flick method (in vivo) | Significant analgesic activity | researchgate.net |

In Silico Prediction of Antiproliferative or Antileishmanic Activity

In silico methods are increasingly used to predict the biological activities of chemical compounds, including their potential as antiproliferative and antileishmanial agents. mdpi.comnih.govmdpi.comnih.govnih.gov These computational tools can screen large libraries of compounds and predict their activity against various cancer cell lines or pathogens like Leishmania. mdpi.comnih.gov

For antiproliferative activity, tools like the Antiproliferative Activity Predictor (AAP) can calculate the GI50 (concentration for 50% growth inhibition) values of compounds against the NCI60 panel of human cancer cell lines. mdpi.comnih.gov Studies on piperidine derivatives have shown that they can be more toxic to cancer cell lines than to normal cells. nih.gov For example, a derivative with nitro and fluoro substitutions on the phenyl ring was found to be potent in inhibiting the growth of human leukemia cells. nih.gov

In the context of leishmaniasis, a neglected tropical disease, there is a pressing need for new drugs. mdpi.comnih.gov In silico studies, including molecular docking, can help identify potential drug targets and predict the binding of compounds to these targets. mdpi.commdpi.com For example, chalcones containing a nitrophenyl group have been identified as promising antileishmanial agents through a combination of in vitro and in silico approaches. mdpi.comnih.gov

The table below provides an overview of the in silico prediction of antiproliferative and antileishmanial activities of piperidine and related compounds.

| Activity | Compound Type/Tool | Key Finding/Prediction | Reference(s) |

| Antiproliferative | Antiproliferative Activity Predictor (AAP) | In silico tool to calculate GI50 values | mdpi.comnih.gov |

| Antiproliferative | Piperidine derivatives | More toxic to cancer cells than normal cells | nih.gov |

| Antiproliferative | (Substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives | Nitro and fluoro substituted derivative showed potent activity against leukemia cells | nih.gov |

| Antiproliferative | Oxiranyl-quinoxaline derivatives | Nitrofuran substituted compounds showed highest activity | mdpi.com |

| Antileishmanial | 4,8-Dimethoxynaphthalenyl chalcones (including a nitrophenyl derivative) | High selectivity index and predicted oral bioavailability | mdpi.comnih.gov |

| Antileishmanial | Benzimidazole-triazole derivatives | In silico studies in harmony with in vitro activity | mdpi.com |

| Antimalarial | Heterocyclic compounds | In silico screening against P. falciparum proteins | nih.gov |

Investigation of Molecular Targets and Pathways

The precise molecular targets and signaling pathways modulated by 4-(3-Nitrophenoxy)piperidine are not extensively documented in dedicated studies. However, in silico analyses and in vitro research on structurally analogous piperidine derivatives provide significant insights into its potential mechanisms of action. The recurring structural motifs—the piperidine ring and the nitrophenoxy group—are common in compounds designed to interact with various biological targets, primarily enzymes and receptors within the central nervous system.

Investigations into similar chemical structures suggest that potential biological activities could stem from interactions with enzymes such as hydrolases or transferases, or binding to specific receptor subtypes. The nitrophenyl group, being electron-withdrawing, can influence the molecule's interaction with biological targets through electronic effects and potential participation in electron transfer reactions. smolecule.com Concurrently, the piperidine moiety is a well-established scaffold in medicinal chemistry, known for its role in binding to a diverse range of biological receptors. ontosight.aidrugbank.com

Enzyme Inhibition

The piperidine scaffold is a privileged structure found in many enzyme inhibitors. Research on related compounds indicates that this compound may exhibit inhibitory activity against several classes of enzymes.

Soluble Epoxide Hydrolase (sEH): A series of 1,3-disubstituted urea (B33335) derivatives containing a piperazine or piperidine moiety linked to a phenyl spacer has been investigated for the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. nih.gov In these studies, analogues featuring a meta-substituted phenyl ring demonstrated significant inhibitory potency. For instance, the compound 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea showed an IC₅₀ value of 7.0 nM against human sEH. nih.gov This suggests that the phenoxy-piperidine linkage could serve as a pharmacophore for sEH inhibition.

Fatty Acid Amide Hydrolase (FAAH): Piperidine and piperazine ureas and carbamates are recognized as potent inhibitors of endocannabinoid hydrolases, including Fatty Acid Amide Hydrolase (FAAH). nih.gov These compounds act as covalent inhibitors, and their selectivity is often tuned by the nature of the electrophile and distal group substitutions. The presence of a nitrophenoxy group in related carbamates has been utilized to enable the inactivation of another hydrolase, MAGL, indicating the reactivity of this moiety. nih.gov

Farnesyltransferase (FTase): Piperidinone derivatives have been identified as inhibitors of farnesyltransferase (FTase), a key enzyme in cellular signaling pathways. acs.org Studies on these compounds revealed that piperidine derivatives, such as compound 21 (see table below), could potently inhibit FTase with an IC₅₀ value of 8.2 nM. acs.org The reduction of a piperidinone to a piperidine ring significantly increased inhibitory potency, highlighting the importance of the piperidine core in interacting with the enzyme's active site. acs.org

Cholinesterases (AChE and BuChE): Benzimidazole hybrids incorporating a piperidine moiety have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's disease pathology. mdpi.com Compounds from this class have demonstrated moderate to good inhibitory activities, with IC₅₀ values in the micromolar range. For example, a derivative featuring a 3-nitrophenyl group showed an IC₅₀ of 25.11 ± 0.50 µM against AChE. mdpi.com

Receptor Binding

The piperidine ring is a core component of many ligands for various G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Sigma (σ) Receptors: Research on 4-aroylpiperidines and related structures has identified them as selective ligands for sigma-1 (σ₁) receptors. d-nb.info The affinity and selectivity are influenced by substituents on the phenyl ring. While ortho-substitution with a nitro group was found to result in mediocre binding affinity for both σ₁ and σ₂ subtypes, it underscores the principle that nitrophenyl-piperidine structures can interact with these receptors. d-nb.info In a different series of dual-acting ligands, a piperidine core was found to be influential for affinity at the histamine H₃ receptor, while a 4-pyridylpiperidine moiety was more potent for sigma-1 receptors, with Kᵢ values as low as 3.3 nM. nih.gov

The following table summarizes the inhibitory activities of various structurally related piperidine derivatives against different molecular targets.

| Compound/Derivative Class | Molecular Target | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea | Human Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 7.0 nM | nih.gov |

| Piperidinone Derivative (Compound 8) | Farnesyltransferase (FTase) | IC₅₀ = 3.7 nM | acs.org |

| Piperidine Derivative (Compound 21) | Farnesyltransferase (FTase) | IC₅₀ = 8.2 nM | acs.org |

| Benzimidazole-Piperidine Hybrid (Compound 20) | Acetylcholinesterase (AChE) | IC₅₀ = 25.11 ± 0.50 µM | mdpi.com |

| 4-Pyridylpiperidine Derivative (Compound 12) | Sigma-1 (σ₁) Receptor | Kᵢ = 3.3 nM | nih.gov |

| 4-Pyridylpiperidine Derivative (Compound 12) | Histamine H₃ (hH₃) Receptor | Kᵢ = 7.7 nM | nih.gov |

Structure Activity Relationship Sar Studies of 4 3 Nitrophenoxy Piperidine Derivatives

Influence of Substituents on the Nitrophenyl Moiety on Activity

The nitrophenyl moiety is a critical component for the biological activity of 4-(3-nitrophenoxy)piperidine derivatives. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring. Its position on the ring is crucial; the presence of a nitro group at the ortho or para position can increase the reactivity of the haloarene precursors towards nucleophilic substitution reactions during synthesis. doubtnut.com This electronic effect is also pivotal for the molecule's interaction with its biological targets.

Studies on related nitroaromatic compounds have shown that the electron-withdrawing nature of the nitro group can enhance binding affinity to various receptors. For instance, in a series of N-phenylpiperazine and 4-phenylpiperidine (B165713) derivatives, the inclusion of electron-withdrawing groups was explored to enhance sigma receptor binding. doubtnut.com In the context of mycobacterial inhibitors, 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were found to be more potent than their corresponding 2- or 4-nitro counterparts, highlighting that the degree of electron withdrawal can be directly correlated with potency. acs.org

The substitution pattern on the nitrophenyl ring plays a significant role in modulating biological activity. While specific data for this compound is limited, SAR studies on analogous nitrophenyl derivatives provide valuable insights. For example, in a series of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives developed as aromatase inhibitors, the introduction of a chloro substituent at the para position of a benzyl (B1604629) group attached to the core structure resulted in the highest bioactivity. ebi.ac.uk This suggests that additional substituents on the nitrophenyl ring can further fine-tune the biological profile of this compound derivatives.

Furthermore, the presence of other substituents alongside the nitro group can lead to synergistic or antagonistic effects. For example, in a study of farnesyltransferase inhibitors, a 3,4-dihydroxyphenyl derivative showed more potent inhibition than a 4-hydroxyphenyl compound, indicating that the electronic and steric effects of multiple substituents are key determinants of activity. acs.org

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interactions and Biological Outcomes

Substitutions on the piperidine ring of this compound derivatives have a profound impact on their pharmacological properties. The piperidine moiety can be modified at the nitrogen atom (N-substitution) or on the carbon atoms of the ring.

N-substitution is a common strategy to modulate the affinity and selectivity of piperidine-containing ligands. In a series of 4-substituted piperidines and piperazines evaluated as opioid receptor ligands, altering the N-substituent was shown to significantly improve binding affinity at both mu and delta opioid receptors. nih.gov For instance, the introduction of specific side chains on the piperidine nitrogen can enhance efficacy and introduce antagonistic properties at certain receptors. nih.gov In the context of monoamine transporter inhibitors, N-methylation of a piperidine ring was a key structural feature. acs.org

Substitutions on the carbon atoms of the piperidine ring can also influence activity. In a study on farnesyltransferase inhibitors with a piperidin-2-one core, modifications at the C-4 and C-6 positions of the piperidine ring led to a 10-fold increase in potency. acs.org The stereochemistry of these substitutions is also critical. For example, in a series of 3,4-disubstituted piperidines, the cis and trans isomers exhibited different selectivities for dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. acs.org

The following table summarizes the impact of piperidine ring substitutions on the activity of related compound series:

| Compound Series | Substitution Position | Effect on Activity | Reference |

| 4-Substituted Piperidines/Piperazines (Opioid Ligands) | N-substitution | Improved binding affinity at MOR and DOR. | nih.gov |

| 3,4-Disubstituted Piperidines (Transporter Inhibitors) | C-3, C-4 | Stereochemistry determined transporter selectivity (DAT/NET vs. SERT). | acs.org |

| Piperidin-2-one Derivatives (FTase Inhibitors) | C-4, C-6 | Modifications led to a 10-fold increase in potency. | acs.org |

Role of Linker Chemistry in Modulating Biological Activity

The ether linkage in this compound is a crucial structural element that dictates the spatial orientation of the nitrophenyl and piperidine moieties. While direct modifications of this ether linker in the context of this compound are not extensively documented, studies on related bi-aryl compounds with flexible linkers have shown that the nature of the linker is critical for biological activity.

For dopamine D3 receptor selective ligands based on a 4-phenylpiperazine scaffold, the introduction of functionality into the linker chain was found to improve D3 receptor affinity, selectivity, and water solubility. nih.gov This suggests that modifications to the linker, such as introducing hydroxyl or acetoxy groups, can be a viable strategy to optimize the properties of these ligands. nih.gov

Conformational Preferences and Their Correlation with Activity

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The piperidine ring typically adopts a chair conformation, and the substituent at the 4-position (the 3-nitrophenoxy group) can exist in either an axial or equatorial position. The preferred conformation can be influenced by various factors, including steric and electronic interactions within the molecule and with the surrounding solvent.

Studies on N-substituted piperidines have shown that the nature of the N-substituent can influence the conformational equilibrium of the ring. iucr.org For instance, computational studies on N-substituted piperidines and pyrrolidines have been used to determine the relative proportions of different conformers. iucr.org

The orientation of the phenoxy ring relative to the piperidine ring is also critical. In a study of 1-phenylpiperidin-4-one, it was found to exist in multiple conformations, including chair-equatorial, chair-axial, and twist forms. The relative populations of these conformers were determined using a combination of experimental and computational methods. This conformational flexibility allows the molecule to adopt the optimal geometry for binding to its biological target.

Furthermore, the presence of polar substituents can significantly influence conformational preferences. In 4-substituted piperidinium (B107235) salts with polar groups, a stabilization of the axial conformer was observed upon protonation of the piperidine nitrogen. acs.org This was attributed to electrostatic interactions between the substituent and the protonated nitrogen. acs.org

Analytical Methodologies for 4 3 Nitrophenoxy Piperidine in Research Applications

Development of Quantitative Analytical Methods (e.g., LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of piperidine (B6355638) derivatives in complex biological and environmental matrices. Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of a target analyte amidst a multitude of other substances. unipd.itmdpi.com The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. jrespharm.com

Sample Preparation and Extraction: For complex samples such as whole blood or wastewater, a preliminary extraction step is essential to isolate the analyte and remove interfering matrix components. unipd.itlcms.cz Protein precipitation is a common and rapid method for blood samples, followed by reconstitution of the extract in a suitable mobile phase. unipd.it For aqueous samples, solid-phase extraction (SPE) can be employed to concentrate the analyte and purify the sample before LC-MS analysis. lcms.cz The goal is to achieve high recovery of the analyte while minimizing matrix effects that can suppress or enhance the ionization process, thereby affecting quantification accuracy. nih.govresearchgate.net

Chromatographic and Mass Spectrometric Conditions: The choice of LC column and mobile phase is critical for achieving good separation from matrix components and isomers. Reversed-phase chromatography using C18 columns is frequently utilized. unipd.itlcms.cz Mobile phases typically consist of an aqueous component (e.g., water with formic acid to enhance ionization) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in a gradient elution mode. unipd.itlcms.cz

Detection is commonly performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.comjrespharm.com This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity allows for reliable quantification even at very low concentrations. jrespharm.com Method validation according to regulatory guidelines (e.g., FDA, ICH) is crucial and assesses parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). unipd.itmdpi.comjrespharm.com

Table 1: Example LC-MS/MS Parameters for Analysis of Piperidine-Related Compounds in Complex Matrices This table is a composite example based on typical methodologies and does not represent a specific analysis of 4-(3-Nitrophenoxy)piperidine.

| Parameter | Condition | Reference |

|---|---|---|

| LC System | UHPLC/HPLC | unipd.itmdpi.com |

| Column | Reversed-Phase C18 or Phenyl | unipd.itmdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | lcms.cz |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | unipd.itlcms.cz |

| Flow Rate | 0.3 - 0.7 mL/min | jrespharm.comnih.gov |

| Injection Volume | 5 - 10 µL | unipd.itnih.gov |

| MS System | Triple Quadrupole (QqQ) | mdpi.comjrespharm.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | unipd.itnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | mdpi.comjrespharm.com |

| LOD/LOQ Range | ng/mL to µg/L | unipd.itnih.gov |

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Assessing the purity of a synthesized compound and separating it from structurally similar analogs are critical steps in chemical research. Chromatographic techniques are the cornerstone of these activities. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for purity assessment. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically achieved on a silica-based reversed-phase column. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is often expressed as a percentage based on the relative peak areas. For preparative purposes, the separated fractions can be collected for further analysis. google.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a fast and cost-effective alternative to HPLC for purity analysis, especially for screening multiple samples from combinatorial libraries. researchgate.net A small amount of the sample is applied to an HPTLC plate, which is then developed in a chamber with a suitable mobile phase. The separated spots can be visualized under UV light and quantified using a densitometer. HPTLC results for purity often show good correlation with those obtained by LC-UV methods. researchgate.net